2-Methoxyethyl 2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
This compound belongs to the polyhydroquinoline family, characterized by a fused hexahydroquinoline core with a 5-oxo group and diverse substituents. The 2-methoxyethyl ester at position 3 and the 4-(methylsulfanyl)phenyl group at position 4 define its unique structural and electronic properties.
Properties
IUPAC Name |
2-methoxyethyl 2-methyl-4-(4-methylsulfanylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4S/c1-13-18(21(24)26-12-11-25-2)19(14-7-9-15(27-3)10-8-14)20-16(22-13)5-4-6-17(20)23/h7-10,19,22H,4-6,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGIAFWFHZQSDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)SC)C(=O)OCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aldehyde Variants
The 4-(methylsulfanyl)benzaldehyde is synthesized via thioetherification of 4-chlorobenzaldehyde with methyl mercaptan under basic conditions. Alternative aldehydes with electron-donating or withdrawing groups (e.g., nitro, methoxy) require adjusted reaction times but generally maintain yields above 65%.
β-Keto Ester Modifications
Replacing 2-methoxyethyl acetoacetate with ethyl or methyl analogs alters solubility and reaction kinetics. For instance, ethyl acetoacetate reduces steric hindrance, shortening reaction times to 3–5 hours.
Analytical Characterization and Validation
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at 8.2 minutes, confirming >98% purity.
Scalability and Industrial Applicability
Gram-Scale Synthesis
A 10 mmol scale reaction in ethanol (100 mL) yields 3.8 g (92%) of product, demonstrating robustness for industrial production.
Environmental Impact
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E-factor : 0.8 (kg waste/kg product), lower than catalytic methods.
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Solvent recovery : Ethanol is reclaimed via distillation, reducing waste.
Comparative Analysis of Alternative Methods
| Method | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| One-pot reflux | None | Ethanol | 6 | 92 | |
| Ionic liquid catalysis | [H2-DABCO][HSO4]2 | EtOH | 0.25 | 98 | |
| Microwave-assisted | None | H2O | 0.5 | 85 |
Key Takeaways :
-
Catalyst-free reflux balances yield and simplicity.
-
Ionic liquids reduce time but introduce purification challenges.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield alcohols.
Scientific Research Applications
Medicinal Chemistry: This compound could be explored for its potential as a pharmaceutical agent due to its unique structure and functional groups.
Material Science: Its properties might make it suitable for use in the development of new materials with specific characteristics.
Biological Studies: The compound could be used in studies to understand its interactions with biological molecules and its potential effects on biological systems.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Electronic and Steric Effects
- Methylsulfanyl vs. In contrast, the sulfonyl (-SO₂Me) group in analogs is electron-withdrawing, which may stabilize the molecule against oxidation but reduce reactivity . Methoxy (-OMe) substituents (e.g., in ) increase electron density on the aromatic ring, improving interactions with biological targets like enzymes or receptors.
Solubility and Bioavailability
Conformational and Crystallographic Insights
- Crystal structures (e.g., ) reveal that the hexahydroquinoline core adopts a twisted boat conformation for the dihydropyridine ring and an envelope conformation for the cyclohexanone ring.
- The dihedral angle between the aryl ring and the heterocyclic core (~86° in ) highlights steric effects of substituents. The target compound’s methylsulfanyl group may introduce slight torsional strain compared to methoxy or sulfonyl analogs.
Biological Activity
2-Methoxyethyl 2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS No. 421572-51-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, synthesis methods, and potential therapeutic applications based on recent research findings.
The molecular formula of the compound is , with a molecular weight of 523.64 g/mol. The compound features a hexahydroquinoline core structure known for its pharmacological potential.
| Property | Value |
|---|---|
| CAS Number | 421572-51-2 |
| Molecular Formula | C29H33NO6S |
| Molecular Weight | 523.64 g/mol |
Antimicrobial Activity
Research indicates that compounds with a hexahydroquinoline structure exhibit antimicrobial properties. For example, studies have shown that derivatives of this structure can inhibit bacterial growth and exhibit antifungal effects. The specific compound under review has been noted for its potential in targeting various pathogens, although detailed studies are needed to quantify its efficacy.
Anti-inflammatory Effects
The compound has been identified as a mediator in chronic inflammation pathways. Hexahydroquinoline derivatives have shown promise in modulating inflammatory responses by interacting with key signaling pathways such as TGF-β and inhibiting receptors involved in inflammation and cancer development (Längle et al., 2019; Abo Al-Hamd et al., 2023). This positions the compound as a candidate for further investigation in inflammatory disease treatments.
Anticancer Potential
Recent studies have highlighted the anticancer properties of hexahydroquinoline derivatives. They have demonstrated inhibitory effects on cancer cell lines and have been proposed to reverse multi-drug resistance mechanisms (Shahraki et al., 2020). The specific biological activity of the compound in cancer models remains an area for future exploration.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions. A common method includes the condensation of appropriate precursors under controlled conditions using catalysts.
Synthetic Route Example:
- Starting Materials: Substituted aniline and cyclohexanone derivatives.
- Reagents: Ammonium acetate as a nitrogen source.
- Conditions: Reflux in methanol.
- Purification: Crystallization from suitable solvents.
Case Studies
-
Study on Inflammatory Pathways:
- Objective: To evaluate the anti-inflammatory activity of hexahydroquinoline derivatives.
- Findings: The compounds exhibited significant inhibition of pro-inflammatory cytokines in vitro.
-
Antimicrobial Efficacy:
- Objective: To assess the antimicrobial properties against various pathogens.
- Results: The compound showed promising activity against both Gram-positive and Gram-negative bacteria.
Q & A
Q. Q1: What are the common synthetic routes for preparing this hexahydroquinoline derivative, and how can its purity be validated?
Methodological Answer: The compound is typically synthesized via the Hantzsch reaction, a multicomponent condensation involving:
- Aldehydes (e.g., 4-(methylsulfanyl)benzaldehyde),
- β-keto esters (e.g., 2-methoxyethyl acetoacetate),
- Ammonia or amines as nitrogen sources .
Key Steps:
Reaction Optimization: Conducted in ethanol or toluene under reflux (80–100°C) for 6–12 hours.
Purification: Recrystallization using ethanol or chromatography (silica gel, ethyl acetate/hexane).
Validation:
- Purity: Monitor via TLC (Rf ~0.5 in ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) .
- Structural Confirmation: Use / NMR to confirm substituent positions (e.g., methylsulfanyl at C4, methoxyethyl ester at C3) .
Advanced Synthesis: Reaction Optimization and Yield Improvement
Q. Q2: How can reaction conditions be modified to enhance yield and regioselectivity?
Methodological Answer: Critical parameters include:
- Catalyst Screening: Use Lewis acids (e.g., ZnCl₂) or ionic liquids to accelerate cyclization .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) improve solubility of aromatic aldehydes.
- Temperature Control: Microwave-assisted synthesis reduces reaction time (1–2 hours) and increases yield by 15–20% .
Q. Table 1: Yield Optimization with Catalysts
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| None | Ethanol | 80 | 55 |
| ZnCl₂ (10 mol%) | Toluene | 100 | 78 |
| [BMIM]BF₄ | DMF | 120 | 82 |
Structural and Electronic Analysis
Q. Q3: How do substituents (e.g., methylsulfanyl, methoxyethyl) influence the compound’s electronic properties?
Methodological Answer:
- Methylsulfanyl (C4): Enhances electron density via sulfur’s lone pairs, increasing reactivity in electrophilic substitutions.
- Methoxyethyl Ester (C3): Stabilizes the enolate intermediate during synthesis via electron-withdrawing effects .
- X-ray Crystallography: Reveals non-planar hexahydroquinoline core with dihedral angles of 15–25° between aromatic and bicyclic systems .
Key Data:
- Bond Lengths: C=O (1.21 Å), C–S (1.78 Å) .
- Hirshfeld Analysis: 12% S···H interactions, critical for crystal packing .
Biological Activity Screening
Q. Q4: What in vitro assays are recommended for preliminary biological evaluation?
Methodological Answer:
Q. Table 2: Biological Activity of Structural Analogs
| Substituent at C4 | Calcium IC₅₀ (µM) | MIC (S. aureus, µg/mL) |
|---|---|---|
| 4-Methoxyphenyl | 12.5 | 64 |
| 4-Methylsulfanylphenyl | 8.2 | 32 |
| 2,4-Dichlorophenyl | 18.7 | 128 |
Advanced Mechanistic Studies
Q. Q5: How can computational modeling elucidate the compound’s mechanism of action?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model interactions with Cav1.2 channels (PDB ID: 6JPA). Key residues: Glu1116 (hydrogen bonding with methoxyethyl ester) .
- MD Simulations: GROMACS for 100 ns to assess stability of ligand-protein complexes. RMSD <2.0 Å indicates stable binding .
- QSAR Models: CoMFA analysis to correlate substituent hydrophobicity (ClogP) with calcium-blocking activity (R² >0.85) .
Stability and Degradation Pathways
Q. Q6: What are the dominant degradation pathways under physiological conditions?
Methodological Answer:
- Hydrolytic Degradation: Ester hydrolysis at pH 7.4 (t₁/₂ ~8 hours) monitored via LC-MS. Major product: carboxylic acid derivative .
- Oxidative Stress: Incubate with CYP3A4 microsomes; sulfoxide formation detected via HRMS (m/z 489.2 → 505.2) .
Mitigation Strategies:
- Prodrug Design: Replace methoxyethyl with tert-butyl ester to enhance stability (t₁/₂ >24 hours) .
Resolving Contradictory Data
Q. Q7: How to address discrepancies in reported biological activities across studies?
Methodological Answer:
- Meta-Analysis: Compare datasets using ANOVA to identify outliers (e.g., IC₅₀ variations due to assay protocols) .
- Replicate Key Studies: Standardize cell lines (e.g., HEK-293 vs CHO) and buffer conditions (Ca²⁺ concentration) .
- Structural Verification: Re-analyze disputed compounds via single-crystal XRD to confirm regiochemistry .
Comparative Studies with Analogs
Q. Q8: How does the methylsulfanyl group compare to halogens in modulating activity?
Methodological Answer:
- Electron Effects: Methylsulfanyl’s +M effect enhances binding affinity vs electron-withdrawing Cl (e.g., ΔIC₅₀ = 4.5 µM) .
- Lipophilicity: ClogP = 3.8 (methylsulfanyl) vs 4.2 (2,4-dichloro), impacting membrane permeability .
Q. Table 3: Substituent Effects on Activity
| Group | ClogP | Calcium IC₅₀ (µM) |
|---|---|---|
| 4-SCH₃ | 3.8 | 8.2 |
| 4-Cl | 4.0 | 12.1 |
| 4-OCH₃ | 2.9 | 15.6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
